N-Pyrazinylthiourea N-Pyrazinylthiourea
Brand Name: Vulcanchem
CAS No.: 31437-05-5
VCID: VC1737896
InChI: InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10)
SMILES: C1=CN=C(C=N1)NC(=S)N
Molecular Formula: C5H6N4S
Molecular Weight: 154.2 g/mol

N-Pyrazinylthiourea

CAS No.: 31437-05-5

Cat. No.: VC1737896

Molecular Formula: C5H6N4S

Molecular Weight: 154.2 g/mol

* For research use only. Not for human or veterinary use.

N-Pyrazinylthiourea - 31437-05-5

Specification

CAS No. 31437-05-5
Molecular Formula C5H6N4S
Molecular Weight 154.2 g/mol
IUPAC Name pyrazin-2-ylthiourea
Standard InChI InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10)
Standard InChI Key TWGSSYKLXJRVDA-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)NC(=S)N
Canonical SMILES C1=CN=C(C=N1)NC(=S)N

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

N-Pyrazinylthiourea is a solid compound with precisely defined chemical characteristics. Table 1 presents its fundamental physical and chemical properties.

Table 1: Physical and Chemical Properties of N-Pyrazinylthiourea

PropertyValueReference
CAS Registry Number31437-05-5
Molecular FormulaC₅H₆N₄S
Molecular Weight154.19 g/mol
IUPAC NamePyrazin-2-ylthiourea
Purity (Commercial)≥95-97%
Physical StateSolid
LogP0.1321 (calculated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area (TPSA)63.83 Ų
Rotatable Bonds1

Molecular Structure

The molecular structure of N-Pyrazinylthiourea features a pyrazine ring (a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4) with a thiourea group (-NH-C(=S)-NH₂) attached at position 2. This configuration creates a molecule with significant potential for hydrogen bonding and coordination chemistry due to the presence of multiple nitrogen atoms and the thiocarbonyl group .

The compound exhibits a planar structure that facilitates its intercalation and interaction with biological macromolecules, particularly DNA and proteins. The thiourea moiety can exist in various tautomeric forms, contributing to its reactivity and binding diversity in biological systems .

Synthesis Methods

Several methodologies have been developed for the synthesis of N-Pyrazinylthiourea and related compounds. The most common approaches involve the reaction of 2-aminopyrazine with isothiocyanates or carbon disulfide under appropriate conditions.

Reaction with Isothiocyanates

The primary synthetic route involves the reaction of 2-aminopyrazine with an appropriate isothiocyanate. This nucleophilic addition reaction proceeds under mild conditions and typically yields N-Pyrazinylthiourea with good purity .

The general reaction scheme is:
2-Aminopyrazine + R-N=C=S → N-Pyrazinylthiourea derivatives

Where R represents various substituents that can be modified to create a library of derivatives with diverse properties.

Alternative Synthesis Approaches

Studies have documented alternative synthetic routes for thiourea derivatives that could be adapted for N-Pyrazinylthiourea synthesis:

  • Reaction with Carbon Disulfide: 2-Aminopyrazine can be reacted with carbon disulfide in basic conditions followed by treatment with an appropriate amine to form the thiourea derivative .

  • From Pyrazine Isothiocyanate: Conversion of 2-aminopyrazine to its isothiocyanate intermediate followed by reaction with ammonia or primary amines provides an alternative synthetic pathway .

Evidence from analogous pyrazolyl thiourea syntheses indicates that these reactions typically proceed with moderate to good yields (55-85%) under controlled conditions, with subsequent purification by recrystallization from appropriate solvents such as diethyl ether or methanol .

Biological Activities

Antimicrobial Properties

N-Pyrazinylthiourea and related thiourea derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Research has shown that pyrazolyl thioureas, which share structural similarities with N-Pyrazinylthiourea, exhibit notable activity against difficult-to-treat human pathogens, including antibiotic-resistant strains .

The antimicrobial activity appears to depend on the specific structural features, with modifications to the thiourea moiety and substituents on the heterocyclic ring influencing potency and spectrum of activity. Structure-activity relationship studies have identified key determinants for antimicrobial activity, including the presence of a thiourea function and specific substitution patterns .

Antitumor Activity

Thiourea derivatives, including those with pyrazine and pyrazole scaffolds, have shown promising antitumor properties. Recent studies have evaluated various phenylthiourea-based heterocyclic ring systems for their cytotoxic effects against different cancer cell lines, including HepG2, HCT-116, MCF-7, and PC3 .

Some derivatives have demonstrated strong cytotoxicity against HCT-116 cells with IC₅₀ values ranging from 2.29 ± 0.46 to 9.71 ± 0.34 µM, indicating their potential as anticancer agents . These findings align with broader research showing that thiourea derivatives can interfere with cancer cell proliferation and survival pathways.

Applications in Research and Development

Medicinal Chemistry

N-Pyrazinylthiourea serves as an important scaffold in medicinal chemistry for the development of novel therapeutic agents. Its versatile structure allows for modifications to enhance specific biological activities and improve pharmacokinetic properties. The compound and its derivatives are primarily used in research focused on:

  • Antibacterial Drug Development: Particularly against Gram-positive bacteria and resistant strains

  • Anticancer Research: As potential cytotoxic agents targeting various cancer cell lines

  • Neurodegenerative Disease Studies: Based on the neuroprotective potential of related compounds

Coordination Chemistry

Pyrazine-based thiourea derivatives have shown interesting properties as ligands in coordination chemistry. Research has explored their ability to form complexes with various metal ions, including platinum group metals . These complexes may exhibit enhanced biological activities compared to the free ligands and have potential applications in colorimetric sensing studies .

Colorimetric Sensing Applications

Recent studies have investigated the use of pyrazine-based thiourea derivatives in colorimetric sensing applications. Metal complexes containing these compounds have been evaluated for their potential as colorimetric probes for detecting specific analytes . This application leverages the unique electronic and structural properties of N-Pyrazinylthiourea and related compounds.

Comparative Analysis with Related Compounds

N-Pyrazinylthiourea belongs to a broader family of heterocyclic thiourea derivatives. Comparing its properties and activities with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Table 2: Comparison of N-Pyrazinylthiourea with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceNotable Properties/ActivitiesReference
N-PyrazinylthioureaC₅H₆N₄S154.19Reference compoundAntibacterial activity, potential colorimetric sensing applications
1-(Pyrazin-2-yl)ureaC₅H₆N₄O138.13Oxygen instead of sulfur in thiourea moietyLower lipophilicity, different hydrogen bonding pattern
1-(Pyrimidin-2-yl)thioureaC₅H₆N₄S154.19Pyrimidine ring instead of pyrazineSimilar molecular weight but different electronic distribution
Pyrazolyl thioureasVariableVariablePyrazole ring instead of pyrazineActive against Gram-positive bacteria, including resistant strains
2-Amino-6-chloropyrazineC₄H₄ClN₃129.55Chloro-substituted pyrazine with amino groupPrecursor for various thiourea derivatives, different biological profile

This comparative analysis reveals that minor structural modifications can significantly influence the physicochemical properties and biological activities of these compounds. The replacement of sulfur with oxygen (urea vs. thiourea) or the substitution of pyrazine with pyrimidine alters electronic distribution, hydrogen bonding capabilities, and ultimately biological interactions .

Current Research Trends and Future Perspectives

Current research on N-Pyrazinylthiourea and related compounds focuses on several promising directions:

  • Development of Novel Derivatives: Researchers are synthesizing libraries of N-Pyrazinylthiourea derivatives with various substituents to optimize biological activities and pharmacokinetic properties .

  • Structure-Activity Relationship Studies: Ongoing investigations aim to identify key structural features responsible for specific biological activities, guiding rational drug design efforts .

  • Metal Complex Formation: Studies on metal complexes of N-Pyrazinylthiourea and related compounds explore their potential enhanced biological activities and applications in sensing technologies .

  • Combination Therapy Approaches: Exploring the potential of these compounds in combination with established drugs to overcome resistance mechanisms or enhance therapeutic efficacy.

Future research directions may include:

  • In-depth Mechanistic Studies: Elucidating the precise mechanisms of action for the observed biological activities.

  • Formulation Development: Addressing potential solubility and bioavailability challenges.

  • Targeted Delivery Systems: Incorporating these compounds into nanoparticle or other delivery systems for enhanced efficacy.

  • Expanded Biological Screening: Testing against a broader range of pathogens and disease models.

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